molecular formula C12H18N2 B14471552 Quinoxaline, 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl- CAS No. 66102-32-7

Quinoxaline, 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl-

Cat. No.: B14471552
CAS No.: 66102-32-7
M. Wt: 190.28 g/mol
InChI Key: GRTNOUSOHQAZNZ-UHFFFAOYSA-N
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Description

Quinoxaline, 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl- is a heterocyclic organic compound. It is a derivative of quinoxaline, which is known for its diverse applications in pharmaceuticals, dyes, and as ligands in coordination chemistry. This compound is characterized by the presence of a benzene ring fused with a pyrazine ring, and it is further substituted with four methyl groups at positions 1, 4, 6, and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoxaline derivatives, including 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl-quinoxaline, can be synthesized through various methods. One common approach involves the condensation of ortho-diamines with 1,2-diketones. For instance, the parent quinoxaline can be synthesized by condensing glyoxal with 1,2-diaminobenzene . Substituted derivatives can be obtained by using α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols in place of diketones .

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often involve similar condensation reactions but are optimized for large-scale synthesis. These methods may include the use of catalysts to enhance reaction rates and yields. For example, 2-iodoxybenzoic acid (IBX) has been used as a catalyst in the reaction of benzil with 1,2-diaminobenzene .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert quinoxaline derivatives to their corresponding tetrahydroquinoxalines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of quinoxaline derivatives can yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxalines .

Mechanism of Action

The mechanism of action of quinoxaline, 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl- involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives can act as inhibitors of enzymes such as aldose reductase and as antagonists of receptors like the γ-aminobutyric acid A (GABA A) receptor . These interactions can modulate various biological processes, leading to their therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to quinoxaline, 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl- include:

Uniqueness

What sets quinoxaline, 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl- apart is its specific substitution pattern with four methyl groups, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to other similar compounds .

Properties

CAS No.

66102-32-7

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1,4,6,7-tetramethyl-2,3-dihydroquinoxaline

InChI

InChI=1S/C12H18N2/c1-9-7-11-12(8-10(9)2)14(4)6-5-13(11)3/h7-8H,5-6H2,1-4H3

InChI Key

GRTNOUSOHQAZNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(CCN2C)C

Origin of Product

United States

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